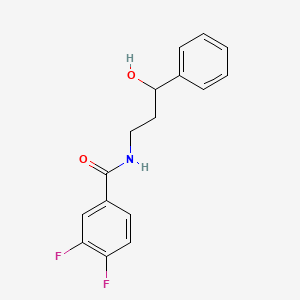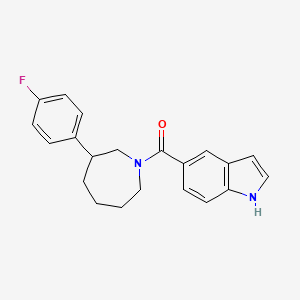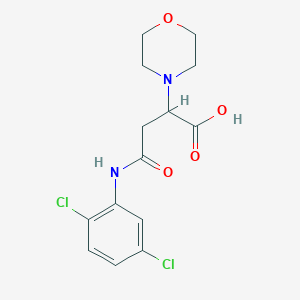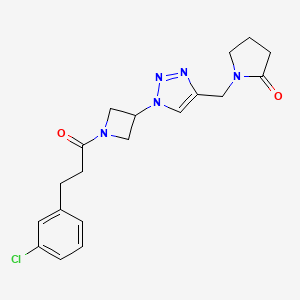![molecular formula C21H24N2O3S B2370157 N-[3-(2-氧代哌啶-1-基)苯基]-5,6,7,8-四氢萘-2-磺酰胺 CAS No. 941939-57-7](/img/structure/B2370157.png)
N-[3-(2-氧代哌啶-1-基)苯基]-5,6,7,8-四氢萘-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development. The compound’s structure contains a piperidine ring, which is a common motif in pharmaceuticals. Researchers explore modifications of this scaffold to create novel drugs. The compound’s sulfonamide group may contribute to its pharmacological activity. Investigating its interactions with biological targets can lead to the design of new therapeutic agents .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: has been studied as a potent and selective inhibitor of DPP-4. DPP-4 inhibitors are used to manage type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels. Understanding its binding interactions with DPP-4 can guide drug development.
Spiropiperidines and Condensed Piperidines
Researchers investigate synthetic methods to access various piperidine derivatives. Spiropiperidines and condensed piperidines are intriguing structural motifs. The compound’s sulfonamide group could participate in cyclization reactions leading to these frameworks. These derivatives may have diverse biological activities and applications .
Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient strategies for synthesizing complex molecules. The compound’s piperidine moiety can participate in MCRs, leading to diverse chemical libraries. Researchers explore its reactivity in MCRs to access novel compounds with potential biological properties .
Biological Evaluation
The compound’s biological evaluation involves assessing its effects on cellular processes, enzymatic activity, and receptor binding. Researchers study its impact on specific targets, such as enzymes, receptors, or ion channels. This evaluation provides insights into its potential therapeutic applications .
Computational Studies
Computational chemistry techniques, such as molecular docking and quantum calculations, can predict the compound’s interactions with biological macromolecules. Researchers use these simulations to understand binding modes, energetics, and selectivity. Such studies guide drug design and optimization .
作用机制
Target of Action
The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which catalyzes the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . The compound binds in the active site of FXa, acting as a competitive inhibitor .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in blood clot formation . Therefore, the compound has antithrombotic effects.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation result in antithrombotic efficacy . In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
While specific environmental factors influencing the action of this compound are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of many compounds
属性
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21-10-3-4-13-23(21)19-9-5-8-18(15-19)22-27(25,26)20-12-11-16-6-1-2-7-17(16)14-20/h5,8-9,11-12,14-15,22H,1-4,6-7,10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPABMKNNUYFXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-phenylbenzamide](/img/structure/B2370075.png)




![N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2370084.png)
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370085.png)

![N-(Cyanomethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2370090.png)
![2-Amino-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2370091.png)

![2-Amino-6-(3-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2370096.png)
![5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370097.png)